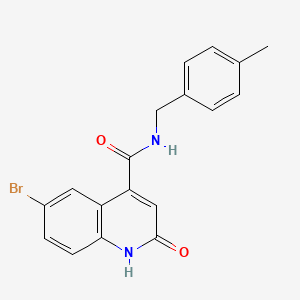

6-bromo-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Brom-N-(4-Methylbenzyl)-2-oxo-1,2-dihydrochinolin-4-carboxamid ist eine synthetische organische Verbindung, die zur Chinolin-Familie gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms an der 6. Position, einer 4-Methylbenzyl-Gruppe, die an das Stickstoffatom gebunden ist, und einer Carboxamid-Gruppe an der 4. Position des Chinolinrings aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Brom-N-(4-Methylbenzyl)-2-oxo-1,2-dihydrochinolin-4-carboxamid umfasst in der Regel die folgenden Schritte:

-

Herstellung des Ausgangsmaterials: : Die Synthese beginnt mit der Herstellung von 6-Brom-2-oxo-1,2-dihydrochinolin-4-carbonsäure. Dies kann durch Bromierung von 2-Oxo-1,2-dihydrochinolin-4-carbonsäure mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure erreicht werden.

-

Amidierungsreaktion: : Die 6-Brom-2-oxo-1,2-dihydrochinolin-4-carbonsäure wird dann mit Thionylchlorid (SOCl₂) oder Oxalylchlorid in das entsprechende Säurechlorid überführt. Das Säurechlorid wird anschließend in Gegenwart einer Base wie Triethylamin mit 4-Methylbenzylamin umgesetzt, um 6-Brom-N-(4-Methylbenzyl)-2-oxo-1,2-dihydrochinolin-4-carboxamid zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege verfolgen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittelwahl und Reaktionszeit, wäre entscheidend, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

-

Substitutionsreaktionen: : Das Bromatom an der 6. Position kann nucleophile Substitutionsreaktionen eingehen. Häufige Nucleophile sind Amine, Thiole und Alkoxide, die zur Bildung verschiedener substituierter Derivate führen.

-

Reduktionsreaktionen: : Die Carbonylgruppe im Chinolinring kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) zum entsprechenden Alkohol reduziert werden.

-

Oxidationsreaktionen: : Die Methylgruppe am Benzylrest kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) zu einer Carbonsäure oxidiert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid (NaOCH₃) oder Kaliumthiolate (KSR) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF).

Reduktion: Natriumborhydrid (NaBH₄) in Methanol oder Lithiumaluminiumhydrid (LiAlH₄) in Ether.

Oxidation: Kaliumpermanganat (KMnO₄) in wässriger Lösung oder Chromtrioxid (CrO₃) in Essigsäure.

Hauptprodukte

Substitution: Bildung von 6-substituierten Derivaten, abhängig vom verwendeten Nucleophil.

Reduktion: Bildung von 2-Hydroxy-1,2-dihydrochinolin-Derivaten.

Oxidation: Bildung von 4-Carboxybenzyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 6-Brom-N-(4-Methylbenzyl)-2-oxo-1,2-dihydrochinolin-4-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine Reaktivität, insbesondere an den Brom- und Carbonylpositionen, macht ihn zu einem vielseitigen Zwischenprodukt in der organischen Synthese.

Biologie

In der biologischen Forschung wird diese Verbindung hinsichtlich ihres Potenzials als Pharmakophor untersucht. Ihr Chinolinkern ist ein häufiges Strukturmotiv in vielen bioaktiven Molekülen, einschließlich antimalarieller, antibakterieller und Antikrebsmittel.

Medizin

In der medizinischen Chemie werden Derivate dieser Verbindung hinsichtlich ihres therapeutischen Potenzials untersucht. Das Vorhandensein des Chinolinrings und der Carboxamidgruppe deutet auf mögliche Wechselwirkungen mit biologischen Zielmolekülen wie Enzymen und Rezeptoren hin, wodurch es zu einem Kandidaten für die Medikamentenentwicklung wird.

Industrie

Im Industriesektor kann diese Verbindung zur Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie Fluoreszenz oder Leitfähigkeit, aufgrund der elektronischen Eigenschaften des Chinolinrings verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 6-Brom-N-(4-Methylbenzyl)-2-oxo-1,2-dihydrochinolin-4-carboxamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an bestimmte Enzyme oder Rezeptoren wirken und deren Aktivität hemmen. Das Bromatom und die Carboxamidgruppe können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Makromolekülen bilden, wodurch ihre Funktion beeinflusst wird.

Wirkmechanismus

The mechanism of action of 6-BROMO-N-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Pathways Involved: The compound can affect various biological pathways, including those related to cell cycle regulation, apoptosis, and DNA repair. Its ability to interfere with these pathways makes it a potential therapeutic agent.

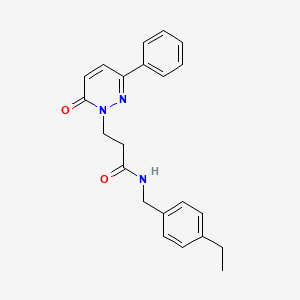

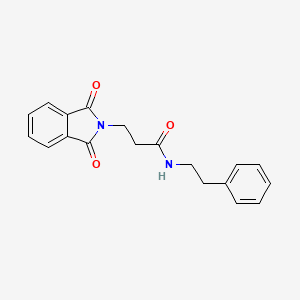

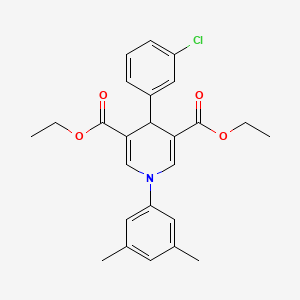

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-Chlor-N-(4-Methylbenzyl)-2-oxo-1,2-dihydrochinolin-4-carboxamid

- 6-Fluor-N-(4-Methylbenzyl)-2-oxo-1,2-dihydrochinolin-4-carboxamid

- 6-Iod-N-(4-Methylbenzyl)-2-oxo-1,2-dihydrochinolin-4-carboxamid

Einzigartigkeit

Im Vergleich zu seinen Analoga kann 6-Brom-N-(4-Methylbenzyl)-2-oxo-1,2-dihydrochinolin-4-carboxamid aufgrund des Vorhandenseins des Bromatoms, das eine gute Abgangsgruppe in Substitutionsreaktionen ist, eine einzigartige Reaktivität aufweisen. Dies kann die Synthese einer großen Bandbreite an Derivaten erleichtern. Darüber hinaus können die elektronischen Effekte des Bromatoms die biologische Aktivität der Verbindung und ihre Wechselwirkungen mit molekularen Zielmolekülen beeinflussen.

Eigenschaften

Molekularformel |

C18H15BrN2O2 |

|---|---|

Molekulargewicht |

371.2 g/mol |

IUPAC-Name |

6-bromo-N-[(4-methylphenyl)methyl]-2-oxo-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C18H15BrN2O2/c1-11-2-4-12(5-3-11)10-20-18(23)15-9-17(22)21-16-7-6-13(19)8-14(15)16/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |

InChI-Schlüssel |

FUFMGFUKFOUHHG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11208115.png)

![[3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YL](2-thienyl)methanone](/img/structure/B11208123.png)

![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11208136.png)

![8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11208137.png)

![2-{[5-(4-chlorobenzoyl)-2-furyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11208142.png)

![N-(3,4-difluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11208152.png)

![2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11208167.png)

![Methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11208171.png)